![molecular formula C20H22N4O2 B11009163 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B11009163.png)
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide
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Overview
Description
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves the following steps:
Formation of Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxo Group: The oxo group at the 4-position can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Propanamide Moiety: The propanamide group can be attached through amide bond formation using coupling reagents like EDCI or DCC.
Addition of the Phenylbutan-2-yl Group: The phenylbutan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzotriazine Derivatives: Compounds with similar benzotriazine cores but different substituents.
Propanamide Derivatives: Compounds with similar propanamide groups but different aromatic or aliphatic substituents.
Uniqueness
The uniqueness of 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.
Biological Activity
The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenylbutan-2-yl)propanamide is part of the benzotriazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O2, with a molecular weight of approximately 300.36 g/mol. The structure features a benzotriazine moiety, which is known for its pharmacological potential.
Antimicrobial Activity
Research indicates that benzotriazine derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, including those similar to the compound , it was found that several exhibited potent activity against both bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 10.7 to 40.2 μmol/mL against various strains including Escherichia coli and Staphylococcus aureus .
Compound | MIC (μmol/mL) | Target Organism |
---|---|---|
3a | 21.4 | E. coli |
4d | 10.7 | S. aureus |
3h | 40.2 | Candida albicans |
Anticancer Activity
Benzotriazine derivatives have also shown promise in anticancer applications. A study highlighted that certain derivatives could inhibit the growth of HepG2 liver carcinoma cells effectively. The binding affinity of these compounds to cancer cell receptors was assessed using molecular docking studies, revealing strong interactions that suggest potential as anticancer agents .
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
6b | 15.0 | HepG2 |
11a | 12.5 | MCF-7 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, benzotriazine derivatives have demonstrated anti-inflammatory effects in various assays. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
- Antimicrobial Efficacy : A series of synthesized benzotriazine derivatives were tested against multiple pathogens. The results indicated that modifications in the side chains significantly influenced their antimicrobial potency.
- Anticancer Mechanism : In vitro studies on HepG2 cells showed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in liver cancer treatment.
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C20H22N4O2/c1-15(11-12-16-7-3-2-4-8-16)21-19(25)13-14-24-20(26)17-9-5-6-10-18(17)22-23-24/h2-10,15H,11-14H2,1H3,(H,21,25) |
InChI Key |
KATILHXYWSXVBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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